(2-bromo-4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid
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Overview
Description
- This compound is a complex organic molecule with the following structural formula:
C16H14BrNO5
. - It contains a bromine atom, a cyano group, a methylphenylamino moiety, and a methoxy group.
- The compound’s systematic name is 2-bromo-4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid .
- It belongs to the class of carboxylic acids and exhibits interesting biological properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps.
Reaction Conditions: The benzoylation typically occurs under low-temperature conditions, and the Fries rearrangement employs anhydrous aluminum chloride as a catalyst.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides insights into its preparation.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) is crucial.
Medicine: It may have pharmaceutical applications, such as anti-inflammatory or anticancer properties.
Industry: Its use in materials science or as a precursor for other compounds is explored.
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific cellular targets.
- Molecular pathways affected could include signal transduction, enzyme inhibition, or gene expression modulation.
Comparison with Similar Compounds
Uniqueness: Its specific combination of functional groups sets it apart.
Similar Compounds: Other related compounds include (but are not limited to)
Remember that further research and experimentation are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C20H17BrN2O5 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
2-[2-bromo-4-[(E)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]-6-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C20H17BrN2O5/c1-12-4-3-5-15(6-12)23-20(26)14(10-22)7-13-8-16(21)19(17(9-13)27-2)28-11-18(24)25/h3-9H,11H2,1-2H3,(H,23,26)(H,24,25)/b14-7+ |
InChI Key |
YUAGVXHAKGVQFR-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC(=O)O)OC)/C#N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)OC)C#N |
Origin of Product |
United States |
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